Cas no 2649075-63-6 (5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole)

5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole structure
2649075-63-6 structure
商品名:5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
CAS番号:2649075-63-6
MF:C4H5N5O
メガワット:139.115399122238
CID:6218139
PubChem ID:165698669

5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

    • 5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
    • EN300-1817854
    • 2649075-63-6
    • インチ: 1S/C4H5N5O/c10-3-5-2-1-4-6-8-9-7-4/h1-2H2,(H,6,7,8,9)
    • InChIKey: ZBPXMRJDDYELIK-UHFFFAOYSA-N
    • ほほえんだ: O=C=NCCC1N=NNN=1

計算された属性

  • せいみつぶんしりょう: 139.04940980g/mol
  • どういたいしつりょう: 139.04940980g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1817854-0.5g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
0.5g
$1247.0 2023-09-19
Enamine
EN300-1817854-10.0g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
10g
$5590.0 2023-06-01
Enamine
EN300-1817854-0.25g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
0.25g
$1196.0 2023-09-19
Enamine
EN300-1817854-2.5g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
2.5g
$2548.0 2023-09-19
Enamine
EN300-1817854-0.05g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
0.05g
$1091.0 2023-09-19
Enamine
EN300-1817854-0.1g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
0.1g
$1144.0 2023-09-19
Enamine
EN300-1817854-1.0g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
1g
$1299.0 2023-06-01
Enamine
EN300-1817854-5.0g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
5g
$3770.0 2023-06-01
Enamine
EN300-1817854-1g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
1g
$1299.0 2023-09-19
Enamine
EN300-1817854-5g
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
2649075-63-6
5g
$3770.0 2023-09-19

5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole 関連文献

5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazoleに関する追加情報

5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole (CAS No. 2649075-63-6): A Versatile Building Block in Modern Organic Synthesis

The compound 5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole (CAS No. 2649075-63-6) is a highly specialized chemical intermediate that has garnered significant attention in recent years due to its unique structural features and broad applicability in organic synthesis. As researchers increasingly explore novel heterocyclic compounds and isocyanate derivatives, this molecule stands out for its dual functionality combining a reactive isocyanate group with a tetrazole ring system. The presence of both these moieties in a single molecule makes it particularly valuable for designing advanced materials and bioactive compounds.

In the context of current research trends, 5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole has become particularly relevant to scientists investigating click chemistry applications and bioorthogonal reactions. The tetrazole component, known for its metabolic stability and hydrogen-bonding capacity, coupled with the highly reactive isocyanate group, enables the creation of diverse molecular architectures. This aligns perfectly with the growing demand for multifunctional linkers in pharmaceutical development and materials science, where researchers frequently search for terms like "tetrazole-isocyanate hybrid molecules" or "versatile heterocyclic building blocks".

The synthetic utility of CAS No. 2649075-63-6 extends to several cutting-edge applications. In polymer chemistry, it serves as a valuable monomer for producing polyurethane-tetrazole hybrids, which combine the mechanical properties of polyurethanes with the electronic characteristics of tetrazoles. Recent literature searches reveal strong interest in such functional polymeric materials, particularly for specialized coatings and adhesives. The compound's ability to participate in both nucleophilic addition (via the isocyanate) and cycloaddition reactions (through the tetrazole) makes it a favorite among chemists exploring multi-component reactions.

From a structural perspective, the 1H-1,2,3,4-tetrazole moiety in this compound offers several advantages that answer common queries in medicinal chemistry forums. Its aromatic character and ability to mimic carboxylic acid bioisosteres while offering improved metabolic stability have led to investigations in drug design applications. Meanwhile, the 2-isocyanatoethyl side chain provides a flexible spacer that can bridge various molecular components, addressing frequent search terms like "spacer groups in bioconjugation" and "variable length linkers". This dual functionality explains why the compound appears in numerous recent patents related to targeted drug delivery systems.

Quality and handling considerations for 5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole reflect current good manufacturing practices (cGMP) standards that dominate industry discussions. Proper storage conditions (typically under inert atmosphere at low temperatures) and handling protocols ensure the compound's isocyanate group remains reactive for subsequent transformations. These practical aspects respond to frequently asked questions in chemical forums about "handling sensitive functional groups" and "maintaining reagent stability" during complex syntheses.

Emerging applications in materials science have further elevated the profile of CAS No. 2649075-63-6. Its incorporation into coordination polymers and metal-organic frameworks (MOFs) has shown promise for creating materials with tunable porosity and functionality. This connects with trending research topics like "smart materials design" and "functional surface modification", where the compound's ability to serve as both a ligand (through tetrazole) and a crosslinker (via isocyanate) offers unique advantages. Recent publications highlight its use in developing stimuli-responsive materials that change properties in response to environmental triggers.

The analytical characterization of 5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole employs standard techniques that align with current best practices in molecular identification. Fourier-transform infrared spectroscopy (FTIR) clearly shows the distinctive isocyanate stretch around 2270 cm-1 and tetrazole ring vibrations, while 1H and 13C NMR provide confirmation of the molecular structure. These analytical approaches answer common technical questions about "characterizing reactive intermediates" and "verifying tetrazole derivatives" that frequently appear in spectroscopy discussion groups.

Looking forward, the potential of 5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole continues to expand as researchers develop new methodologies for its incorporation into complex systems. Its role in combinatorial chemistry platforms and high-throughput screening libraries represents an active area of investigation, particularly for pharmaceutical researchers searching for "diverse scaffolds for lead optimization". The compound's balanced lipophilicity and hydrogen-bonding capacity make it especially valuable in these applications, addressing the perennial challenge of creating drug-like molecules with optimal physicochemical properties.

Environmental and safety considerations regarding CAS No. 2649075-63-6 follow standard laboratory protocols for handling reactive compounds, reflecting the increased focus on green chemistry principles in modern research. Proper ventilation, personal protective equipment, and waste management procedures ensure safe utilization of this valuable building block. These precautions respond to the growing number of searches for "sustainable chemical synthesis" and "laboratory safety best practices" observed in academic and industrial settings alike.

In conclusion, 5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole (CAS No. 2649075-63-6) represents a prime example of how carefully designed molecular architectures can address multiple contemporary research needs. From its applications in medicinal chemistry to its utility in advanced material science, this compound continues to inspire innovative applications that push the boundaries of synthetic chemistry. As evidenced by increasing publications and patents referencing this structure, its importance as a versatile synthetic intermediate is likely to grow in coming years, particularly in interdisciplinary research bridging chemistry, biology, and materials engineering.

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